molecular formula C11H17NO2 B13046067 (1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

Cat. No.: B13046067
M. Wt: 195.26 g/mol
InChI Key: YJLGGNXKKIPDFU-LDYMZIIASA-N
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Description

(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL is a chiral β-amino alcohol derivative characterized by a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively. This compound’s structure allows for hydrogen bonding via the hydroxyl (-OH) and amine (-NH₂) groups, influencing solubility and biological interactions.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11-/m1/s1

InChI Key

YJLGGNXKKIPDFU-LDYMZIIASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H]([C@@H](C)O)N)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)OC

Origin of Product

United States

Preparation Methods

Nitroaldol (Henry) Reaction Followed by Reduction and Resolution

  • Step 1: Nitroaldol Reaction
    A Henry reaction is performed between 4-methoxy-3-methylbenzaldehyde and nitromethane under basic conditions to form a β-nitro alcohol intermediate. This step introduces the carbon skeleton and the nitro group, which serves as a latent amino group.

  • Step 2: Reduction of Nitro Group
    The nitro group is then reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst) or chemical reductants such as borane complexes. This converts the β-nitro alcohol into the corresponding β-amino alcohol.

  • Step 3: Chiral Resolution
    The resulting racemic mixture is resolved into the desired (1S,2R) enantiomer using chiral resolving agents or crystallization techniques. This step is crucial for obtaining high enantiomeric purity essential for biological activity and further applications.

Alternative Synthetic Route: Cyanohydrin Formation and Reduction

  • Step 1: Cyanohydrin Formation
    Starting from 4-methoxy-3-methylbenzaldehyde, a cyanohydrin intermediate can be formed by reaction with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as zinc iodide.

  • Step 2: Reduction to Amino Alcohol
    The nitrile group is subsequently reduced using borane-tetrahydrofuran complex to yield the amino alcohol. This method allows for stereochemical control depending on catalyst and reaction conditions.

Industrial Scale Synthesis Considerations

  • Large-scale synthesis employs continuous flow reactors and automated monitoring to optimize yields and stereochemical purity.
  • Protection and deprotection strategies for amino and hydroxyl groups are used to avoid side reactions.
  • Chiral high-performance liquid chromatography (HPLC) or enzymatic catalysis may be employed for enantiomeric enrichment.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized for scalability and reproducibility.

Summary of Preparation Routes and Conditions

Preparation Step Reagents/Conditions Outcome/Notes
Nitroaldol Reaction 4-methoxy-3-methylbenzaldehyde + nitromethane, base β-nitro alcohol intermediate
Reduction H2, Pd/C catalyst or borane-THF complex β-amino alcohol (racemic mixture)
Chiral Resolution Chiral resolving agent, crystallization Enantiomerically pure (1S,2R) amino alcohol
Cyanohydrin Formation TMSCN, ZnI2 catalyst Cyanohydrin intermediate
Nitrile Reduction Borane-THF complex Amino alcohol
Industrial Optimization Continuous flow, automated monitoring High yield, stereochemical purity

Research Findings on Preparation and Stereochemistry

  • The stereochemical outcome is highly dependent on the choice of catalyst and reaction conditions during reduction steps.
  • Chiral resolution remains the most reliable method to obtain the (1S,2R) enantiomer with >98% enantiomeric excess.
  • Spectroscopic characterization (NMR, IR, MS) confirms the presence of amino, hydroxyl, methoxy, and methyl groups and validates stereochemical purity.
  • Crystallization techniques exploiting differential solubility of diastereomeric salts have been reported to efficiently separate enantiomers with yields up to 73% in some cases.

Spectroscopic and Analytical Characterization

Technique Key Features Detected Purpose
¹H NMR Aromatic protons (δ 6.8–7.2 ppm), amino (δ 3.0–3.5 ppm), hydroxyl (δ 1.5–2.5 ppm) Structural confirmation and purity
¹³C NMR Aromatic carbons, methoxy carbon, chiral centers Structural assignment
IR Spectroscopy N-H stretch (~3350 cm⁻¹), C-O stretch (~1050 cm⁻¹), aromatic C=C (~1600 cm⁻¹) Functional group identification
Mass Spectrometry (MS) Molecular ion peak at m/z 195.26 Molecular weight confirmation
Chiral HPLC Enantiomeric excess measurement Stereochemical purity assessment

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may modulate the activity of sodium channels or other ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7)
  • Structure : The phenyl ring bears a bulky tert-butyl (-C(CH₃)₃) group at the 3-position instead of methoxy and methyl .
  • Molecular Formula: C₁₃H₂₁NO.
  • Key Differences : Increased steric hindrance from tert-butyl may reduce binding affinity to receptors compared to the smaller methoxy/methyl substituents. Higher lipophilicity could enhance membrane permeability.
(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL
  • Structure : Features a fluorine atom at the 3-position and methoxy at the 2-position .
  • Molecular Formula: C₁₀H₁₄FNO₂.
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (CAS 1270057-87-8)
  • Structure : Bromine (-Br) at the 3-position and methyl at the 5-position .
  • Molecular Formula: C₁₀H₁₄BrNO.
  • Key Differences : Bromine’s size and electronegativity increase molecular weight (230.1 g/mol) and polarizability, possibly affecting receptor binding kinetics.

Heterocyclic Analogues

(2S,3R)-1-Amino-1-(1-phenyl-1H-pyrazol-5-yl)propan-2-ol (44a)
  • Structure : Pyrazole ring replaces the phenyl group, introducing a nitrogen-rich heterocycle .
  • Molecular Formula : C₁₁H₁₅N₃O.
  • Key Differences : The pyrazole moiety enhances hydrogen-bonding capacity and may improve selectivity for enzymes or receptors requiring heterocyclic interactions.
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL (CAS 1213543-11-3)
  • Structure : Furan ring (oxygen-containing heterocycle) replaces the phenyl group .
  • Molecular Formula: C₇H₁₁NO₂.

Electron-Withdrawing Substituents

(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1)
  • Structure : Chloro (-Cl) at the 2-position and trifluoromethyl (-CF₃) at the 4-position .
  • Molecular Formula: C₁₀H₁₁ClF₃NO.
  • Key Differences : Strong electron-withdrawing groups lower the pKa (predicted: ~12.55) of the amine group, influencing protonation states and receptor interactions at physiological pH.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Boiling Point (°C) Key Substituents LogP* (Est.)
Target Compound 209.3 ~350 4-OCH₃, 3-CH₃ 1.8
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 207.3 ~360 3-C(CH₃)₃ 2.5
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 230.1 359.7 3-Br, 5-CH₃ 2.3
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 141.2 N/A 2-furyl 0.5

*LogP: Estimated octanol-water partition coefficient.

Biological Activity

(1S,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL, also known as 1-amino-2-(4-methoxy-3-methylphenyl)propan-2-ol, is an organic compound with the molecular formula C11H17NO2. This compound has garnered interest in various fields due to its unique structural features, which suggest potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

PropertyValue
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
IUPAC Name1-amino-2-(4-methoxy-3-methylphenyl)propan-2-ol
CAS Number1213383-37-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the amino group allows it to participate in various biochemical reactions, potentially influencing metabolic pathways.

Potential Targets:

  • Enzymatic Interactions : The compound may act as a substrate or inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Binding : Its structural features suggest potential interactions with neurotransmitter receptors, which could influence neurological activity.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, related compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, there is a hypothesis that it may provide neuroprotection through modulation of neurotransmitter systems.
  • Antioxidant Properties : Compounds with similar structures have been documented to exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.

Case Studies

A study focusing on the biological profiling of compounds similar to this compound revealed insights into its potential applications:

Study Overview:

In a comparative analysis of various amino alcohol derivatives:

  • Objective : To evaluate the antimicrobial and antioxidant properties.
  • Methodology : Compounds were tested against standard bacterial strains and evaluated for their ability to scavenge free radicals.

Results:

The study found that several derivatives exhibited promising antimicrobial activity and significant antioxidant capacity, suggesting that this compound could be further explored for therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

Common Synthetic Routes:

  • Aromatic Amination and Substitution : Involves the reaction of 4-methoxy-3-methylphenylamine with appropriate alcohol derivatives.
  • Reduction and Methylation : This method includes reducing a precursor compound followed by methylation to achieve the desired structure.

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